1-(3-Chloropyridin-2-YL)piperidin-4-amine
Overview
Description
“1-(3-Chloropyridin-2-YL)piperidin-4-amine” is a chemical compound with the molecular formula C10H14ClN31. It is also known as PF-06815345, a liver-targeted, orally available prodrug2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it is likely synthesized through multi-step reactions involving reduction, oxidation, nucleophilic addition, condensation, and diazotization3.Molecular Structure Analysis
The molecular structure of “1-(3-Chloropyridin-2-YL)piperidin-4-amine” consists of 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms4.
Chemical Reactions Analysis
The specific chemical reactions involving “1-(3-Chloropyridin-2-YL)piperidin-4-amine” are not detailed in the search results. However, it is known to be a prodrug that is converted by liver carboxyesterase (CES1) to its active form2.Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.6915. It is stored at 2-8°C in a dark place under an inert atmosphere5. The compound is a liquid at room temperature5.Scientific Research Applications
Synthesis and Characterization of Complexes : A study by Amirnasr et al. (2001) investigated the synthesis and spectroscopic characterization of Co(III) complexes with salophen and various amines, including piperidine. This research contributes to the understanding of the structural and bonding characteristics of metal complexes involving amines similar to 1-(3-Chloropyridin-2-yl)piperidin-4-amine (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Potential Antimalarials : Rodrigues et al. (2009) designed and synthesized (1H-pyridin-4-ylidene)amines with lipophilic side chains as potential antimalarials, exploring the antiplasmodial activity against various Plasmodium falciparum strains. This study provides insights into the potential of pyridine and piperidine derivatives in antimalarial drug development (Rodrigues, Guedes, dos Santos, Carrasco, Gut, Rosenthal, Moreira, & Lopes, 2009).
Crystal Structure Analysis : The crystal structure of a compound involving a piperidine ring was analyzed by Ribet et al. (2005). The study provides valuable information on the conformation and properties of piperidine-containing compounds, which can be relevant to understanding 1-(3-Chloropyridin-2-yl)piperidin-4-amine (Ribet, Pena, Maurel, Belin, Tillard, Vacher, Bonnaud, & Colpaert, 2005).
Photocatalytic Degradation Studies : A study by Low, McEvoy, and Matthews (1991) explored the photocatalytic oxidation of organic compounds containing nitrogen atoms, like piperidine, over UV-illuminated TiO2 films. This research is significant for understanding the environmental degradation and transformation of nitrogen-containing compounds (Low, McEvoy, & Matthews, 1991).
Antibacterial Activity of Piperidine Derivatives : The synthesis and antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones were investigated by Merugu, Ramesh, and Sreenivasulu (2010). This study explores the potential of piperidine derivatives in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation6. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes6.
Future Directions
The future directions of “1-(3-Chloropyridin-2-YL)piperidin-4-amine” are not explicitly mentioned in the search results. However, given its role as a prodrug and its selective inhibition of PCSK9 protein synthesis, it may have potential applications in the treatment of conditions related to cholesterol metabolism2.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
1-(3-chloropyridin-2-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-2-1-5-13-10(9)14-6-3-8(12)4-7-14/h1-2,5,8H,3-4,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWPECUVIHDRTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509185 | |
Record name | 1-(3-Chloropyridin-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-2-YL)piperidin-4-amine | |
CAS RN |
777009-05-9 | |
Record name | 1-(3-Chloropyridin-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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